Ethyl 1-(2,5-dichlorobenzoyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2,5-dichlorobenzoyl)piperidine-4-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a piperidine ring substituted with an ethyl ester group at the 4-position and a 2,5-dichlorobenzoyl group at the 1-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,5-dichlorobenzoyl)piperidine-4-carboxylate typically involves the reaction of ethyl piperidine-4-carboxylate with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,5-dichlorobenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Various substituted benzoyl derivatives.
Hydrolysis: 1-(2,5-dichlorobenzoyl)piperidine-4-carboxylic acid.
Reduction: 1-(2,5-dichlorobenzyl)piperidine-4-carboxylate.
Scientific Research Applications
Ethyl 1-(2,5-dichlorobenzoyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its piperidine scaffold, which is common in many pharmaceuticals.
Industry: Utilized in the production of various chemical products and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of ethyl 1-(2,5-dichlorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound’s piperidine ring can interact with various receptors and enzymes in biological systems, potentially leading to its observed biological activities. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
- Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate
- Ethyl 1-(3,5-dichlorobenzoyl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-(2,5-dichlorobenzoyl)piperidine-4-carboxylate is unique due to the specific positioning of the chlorine atoms on the benzoyl group. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other dichlorobenzoyl-substituted piperidines .
Properties
Molecular Formula |
C15H17Cl2NO3 |
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Molecular Weight |
330.2 g/mol |
IUPAC Name |
ethyl 1-(2,5-dichlorobenzoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H17Cl2NO3/c1-2-21-15(20)10-5-7-18(8-6-10)14(19)12-9-11(16)3-4-13(12)17/h3-4,9-10H,2,5-8H2,1H3 |
InChI Key |
IALQLBBEFSTTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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